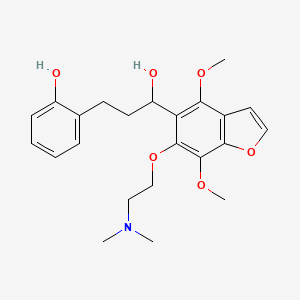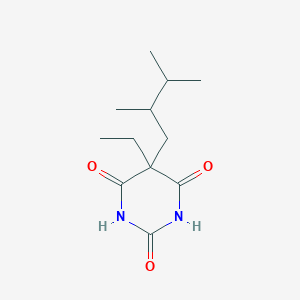
Methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate is an organic compound belonging to the class of cyclopropane carboxylates. This compound is characterized by its cyclopropane ring, which is substituted with two chlorine atoms and a phenyl group, making it a versatile molecule in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate typically involves the reaction of phenylcyclopropane with dichlorocarbene. Dichlorocarbene can be generated in situ from chloroform and a strong base such as potassium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with nucleophiles such as thiophenolate, leading to the formation of di(phenylthio) derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Ring-Opening Reactions: Under acidic or basic conditions, the cyclopropane ring can be opened to form linear or branched products.
Common Reagents and Conditions
Substitution: Sodium thiophenolate in methanol is commonly used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Di(phenylthio) derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Ring-Opening: Linear or branched carboxylic acids or esters.
Aplicaciones Científicas De Investigación
Methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical transformations. The molecular pathways involved include nucleophilic substitution and ring-opening reactions, leading to the formation of biologically active intermediates.
Comparación Con Compuestos Similares
Methyl 2,2-dichloro-3-phenylcyclopropanecarboxylate can be compared with other cyclopropane derivatives, such as:
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: Similar structure but with a methyl group instead of a phenyl group.
Cycloprothrin: A related compound with a cyano group and phenoxyphenyl substituent.
Permethrin: A well-known insecticide with a similar cyclopropane structure but different substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
39872-20-3 |
|---|---|
Fórmula molecular |
C11H10Cl2O2 |
Peso molecular |
245.10 g/mol |
Nombre IUPAC |
methyl 2,2-dichloro-3-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H10Cl2O2/c1-15-10(14)9-8(11(9,12)13)7-5-3-2-4-6-7/h2-6,8-9H,1H3 |
Clave InChI |
BRJBXJNEVALXNT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C(C1(Cl)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


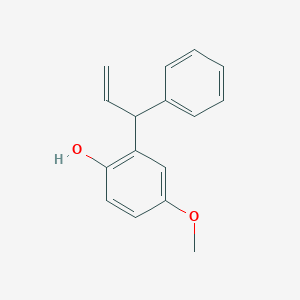
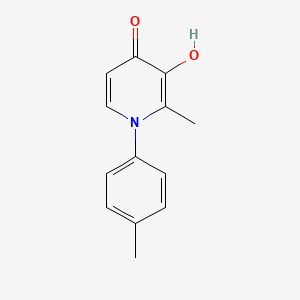
![14-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one](/img/structure/B14670995.png)
![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)-](/img/structure/B14671013.png)
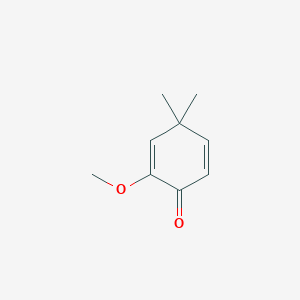
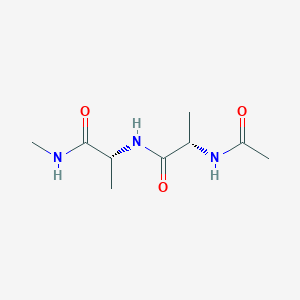
![2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14671021.png)
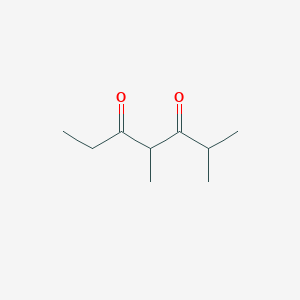

![4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14671031.png)
![4-Chloro-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B14671036.png)
